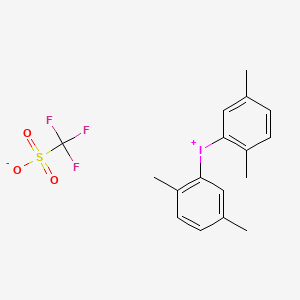

Bis(2,5-dimethylphenyl)iodonium triflate

Description

Historical Context and Evolution of Hypervalent Iodine Chemistry

The field of hypervalent iodine chemistry dates back to 1886 with the synthesis of the first polyvalent organoiodine compound, (dichloroiodo)benzene, by the German chemist Conrad Willgerodt. princeton.edunih.govwiley-vch.de This discovery was followed by the preparation of other key iodine(III) and iodine(V) compounds in the 1890s, including (diacetoxyiodo)benzene, iodosylbenzene, and the first diaryliodonium salts, which were reported by C. Hartmann and V. Meyer in 1894. wiley-vch.de Despite these early discoveries, a significant resurgence of interest in this area only occurred in the late 20th and early 21st centuries. princeton.eduacs.org This renaissance was driven by the recognition that hypervalent iodine reagents exhibit chemical reactivity similar to that of heavy metal reagents like lead(IV) and thallium(III) but without their associated toxicity and environmental hazards. princeton.edu The commercial availability, stability, and ease of handling of these compounds have further propelled their widespread adoption in modern organic synthesis. wiley-vch.deacs.org

Hypervalent iodine(III) reagents, also known as λ³-iodanes, are highly significant in contemporary organic chemistry due to their role as mild and environmentally benign oxidizing agents and their versatility in synthetic transformations. nih.govacs.orgbeilstein-journals.org They are routinely employed in a wide array of reactions, including oxidations, halogenations, aminations, and the functionalization of alkenes and alkynes. nih.govbeilstein-journals.org A key application of iodine(III) compounds is as arylating reagents, particularly in the form of diaryliodonium salts, which are crucial for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov The reactivity of these reagents often mimics that of transition metals, with reaction pathways frequently discussed in terms of oxidative addition and reductive elimination, yet they offer the advantage of being "metal-free". acs.orgacs.org In many instances, transformations achieved with hypervalent iodine reagents are unique and cannot be replicated with other common, non-iodine-based reagents. acs.org Their utility is further demonstrated by their application in the total synthesis of natural products and the construction of complex heterocyclic systems. nih.gov

Diaryliodonium salts typically adopt a T-shaped geometry in the solid state, which is a distorted trigonal bipyramidal structure. rsc.orgbeilstein-journals.orgdiva-portal.org In this arrangement, the two aryl groups and two lone pairs of electrons occupy the equatorial positions, while the more electronegative ligands (such as the counter-anion) and one of the aryl groups can occupy the apical positions. rsc.orgbeilstein-journals.org

The bonding in these hypervalent compounds is most commonly described by the three-center, four-electron (3c-4e) bond model, first proposed in 1951. acs.orgrsc.org This model involves the overlap of a p-orbital on the central iodine atom with orbitals from two ligands, forming a linear L–I–L arrangement. acs.orgrsc.org The resulting molecular orbitals consist of a bonding orbital, a non-bonding orbital, and an antibonding orbital. rsc.org The four electrons occupy the bonding and non-bonding orbitals. researchgate.net This hypervalent bond is characteristically longer, weaker, and more polarized than a standard covalent bond, which accounts for the unique reactivity of these compounds. acs.orgorganic-chemistry.org The specific counter-anion (X⁻) can influence the structure, with solid-state X-ray data often showing significant secondary bonding between the anion and the iodine atom. diva-portal.org

Emergence and Research Significance of Bis(2,5-dimethylphenyl)iodonium Triflate

Within the broad class of diaryliodonium salts, those bearing electron-rich aryl groups have garnered significant attention for their specific reactivity patterns. This compound is a prime example of such a reagent, featuring two electron-donating methyl groups on each phenyl ring.

| Property | Value |

|---|---|

| Chemical Formula | C₁₇H₁₈F₃IO₃S hoffmanchemicals.com |

| Molecular Weight | 486.29 g/mol hoffmanchemicals.com |

| CAS Number | 1000015-88-2 hoffmanchemicals.com |

| Appearance | Solid |

| Melting Point | 173-175 °C wiley-vch.de |

Diaryliodonium salts containing electron-rich aryl groups are valuable reagents in cross-coupling reactions. The electronic nature of the aryl substituents can influence the selectivity of aryl group transfer, particularly in unsymmetrical diaryliodonium salts where one aryl group is electron-rich and the other is electron-poor. acs.org However, in symmetrical salts like this compound, both aryl groups are identical and electron-rich due to the presence of the methyl substituents. This characteristic makes them effective arylating agents for introducing the 2,5-dimethylphenyl moiety onto various substrates. Research has shown that both electron-rich and electron-poor diaryliodonium salts are viable in arylation reactions, though the steric and electronic properties can affect reaction efficiency and selectivity. mdpi.com

This compound possesses a distinct reactivity profile shaped by the steric hindrance imposed by the ortho-methyl groups. This steric bulk can influence reaction outcomes. For instance, in a visible-light-induced three-component synthesis of sulfonylated oxindoles, the reaction involving the sterically hindered this compound resulted in a lower yield (59%) compared to less hindered analogues, highlighting the sensitivity of the reaction to steric effects. lookchem.com

Despite this, the compound serves as a potent reagent in specific transformations. It has been successfully used in a metal-free synthesis of diaryl sulfones. In one example, the reaction of this compound with benzenesulfinic acid sodium salt produced 1,4-Dimethyl-2-(phenylsulfonyl)benzene in an 84% isolated yield. amazonaws.com

| Reactant 1 | Reactant 2 | Product | Yield |

|---|---|---|---|

| This compound | Benzenesulfinic acid sodium salt | 1,4-Dimethyl-2-(phenylsulfonyl)benzene | 84% |

The synthesis of this compound itself can be achieved from p-xylene (B151628) and iodine in a 43% yield, providing reasonable access to this specialized reagent. wiley-vch.denii.ac.jp Its unique combination of electronic enrichment and steric hindrance makes it a valuable tool for investigating reaction mechanisms and for the targeted synthesis of specifically substituted aromatic compounds.

Structure

2D Structure

Properties

Molecular Formula |

C17H18F3IO3S |

|---|---|

Molecular Weight |

486.3 g/mol |

IUPAC Name |

bis(2,5-dimethylphenyl)iodanium;trifluoromethanesulfonate |

InChI |

InChI=1S/C16H18I.CHF3O3S/c1-11-5-7-13(3)15(9-11)17-16-10-12(2)6-8-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 |

InChI Key |

NOYGJUFDVACLMX-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1)C)[I+]C2=C(C=CC(=C2)C)C.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Advancements for Bis 2,5 Dimethylphenyl Iodonium Triflate

Traditional Batch Synthesis Approaches

Conventional batch synthesis has long served as the foundation for producing diaryliodonium salts, including bis(2,5-dimethylphenyl)iodonium triflate. These methods are typically performed in standard laboratory glassware and involve the sequential or one-pot combination of reagents.

Direct Synthesis from Arenes and Iodine Precursors

The direct synthesis of symmetric diaryliodonium salts represents an efficient and atom-economical approach, circumventing the need for pre-functionalized iodoarenes. researchgate.netdiva-portal.org This strategy involves the reaction of an arene with a simple iodine source, typically molecular iodine (I₂), in the presence of an oxidant and a strong acid. diva-portal.orgresearchgate.net

For the synthesis of this compound, the arene used is 1,4-dimethylbenzene (p-xylene). The general one-pot, three-step process begins with the in situ iodination of the arene, followed by oxidation of the resulting iodoarene to a reactive iodine(III) species, which then undergoes an electrophilic aromatic substitution-type reaction with a second molecule of the arene. diva-portal.orgdiva-portal.org The choice of acid is crucial as it not only facilitates the reaction but also determines the counter-anion of the final salt. diva-portal.org For triflate salts, trifluoromethanesulfonic acid (TfOH) is the acid of choice. diva-portal.orgscispace.com

A typical procedure involves dissolving molecular iodine in a suitable solvent like dichloromethane, followed by the addition of the oxidant and the arene (p-xylene). scispace.com The mixture is then treated with trifluoromethanesulfonic acid, often at a reduced temperature to control the exothermic reaction, before being stirred at room temperature to completion. scispace.com

Role of Oxidants (e.g., m-CPBA, Oxone) in Synthesis

The oxidant is a critical component in the synthesis of diaryliodonium salts, as it is responsible for the conversion of the iodine(I) precursor to the key iodine(III) intermediate. diva-portal.orgchemrxiv.org Two of the most commonly employed oxidants in these batch syntheses are meta-chloroperbenzoic acid (m-CPBA) and Oxone.

m-CPBA: As a widely used oxidant, m-CPBA is effective in one-pot procedures for generating both symmetrical and unsymmetrical diaryliodonium triflates. diva-portal.orgresearchgate.net In the direct synthesis from arenes and molecular iodine, approximately three equivalents of m-CPBA are required to drive the oxidation. nih.gov The combination of m-CPBA with trifluoromethanesulfonic acid (TfOH) is a well-established system for producing diaryliodonium triflates with a broad substrate scope. diva-portal.orgacs.org However, these oxidative conditions can be highly exothermic, posing safety risks, particularly on a larger scale. nih.gov

Oxone: Oxone (2KHSO₅·KHSO₄·K₂SO₄) has emerged as an inexpensive, stable, and easy-to-handle alternative to peroxy acids like m-CPBA. beilstein-journals.orgchemistryviews.org It has been successfully used in the facile synthesis of a wide range of diaryliodonium salts. researchgate.netbeilstein-journals.orgnih.gov The protocol often involves mixing the aryl iodide or arene with finely ground Oxone and sulfuric acid. beilstein-journals.org The use of Oxone provides a versatile and cost-effective method for the one-pot synthesis of symmetric bis-aryliodonium salts directly from arenes. beilstein-journals.orgnih.gov

The general role of the oxidant is to facilitate the formation of a hypervalent iodine(III) species, which is sufficiently electrophilic to be attacked by the electron-rich arene, leading to the formation of the diaryliodonium salt. diva-portal.org

Anion Exchange Strategies to Triflate Salt

In some synthetic protocols, the initially formed diaryliodonium salt may possess a counter-anion other than triflate, such as tosylate (OTs), tetrafluoroborate (B81430) (BF₄⁻), or a halide. diva-portal.orgnih.gov This is often dependent on the acid used in the reaction; for example, using p-toluenesulfonic acid (TsOH) yields the tosylate salt, a milder route suitable for electron-rich arenes. diva-portal.org

When the triflate salt is the desired final product, an anion exchange step can be performed. diva-portal.org This can be achieved through several methods. An in situ anion exchange is a convenient option where the initially formed salt (e.g., a tosylate) is treated directly with triflic acid to yield the corresponding triflate salt. diva-portal.org Alternatively, diaryliodonium salts with various counterions can be synthesized and then subjected to an exchange reaction. For example, aryl(trimethoxyphenyl)iodonium tosylates can undergo facile anion exchange with triflates under aqueous conditions. researchgate.net The choice of a weakly coordinating anion like triflate is often desirable for synthetic applications as it can increase the salt's solubility in organic solvents and enhance its reactivity as an arylating agent. diva-portal.org

Modern and Sustainable Synthetic Protocols

In response to the need for safer, more efficient, and scalable manufacturing processes, modern synthetic protocols have been developed. Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of diaryliodonium salts.

Flow Chemistry Applications for Enhanced Efficiency and Scalability

Flow chemistry offers significant advantages over traditional batch methods, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for highly exothermic reactions. nih.gov A safe and scalable continuous-flow synthesis of diaryliodonium triflates has been developed, allowing for the transformation of a wide array of arenes into their respective diaryliodonium salts on a gram scale. nih.govacs.org

This methodology has been successfully applied to the synthesis of this compound. acs.org The process typically involves pumping separate streams of reagents—one containing the arene (p-xylene) and iodine, another with the oxidant (m-CPBA), and a third with triflic acid—into a microreactor where they mix and react. nih.govacs.org The ability to rapidly screen and optimize reaction conditions makes flow synthesis a highly efficient strategy. researchgate.net

| Starting Materials | Oxidant | Acid | Yield | Reference |

|---|---|---|---|---|

| 1,4-Dimethylbenzene (p-xylene), Iodine | m-CPBA | Trifluoromethanesulfonic acid (TfOH) | 46% | acs.org |

A key advantage of flow synthesis is the ability to fine-tune reaction parameters to maximize yield and purity. nih.gov For the synthesis of diaryliodonium triflates, crucial variables include residence time, temperature, and stoichiometry of reagents. nih.govncl.ac.uk

Residence Time: The residence time is the duration the reacting mixture spends within the reactor coil. Flow syntheses of diaryliodonium salts are remarkably rapid, with reactions often reaching completion in a matter of seconds to minutes. nih.gov For a benchmark reaction between 4-iodotoluene (B166478) and toluene, the reaction was complete within a 2-second residence time. nih.gov This rapid conversion is a significant improvement over batch processes that can take several hours.

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Arene | 4.1–10 equivalents | nih.govacs.org |

| Iodine | 1 equivalent (limiting reagent) | nih.gov |

| m-CPBA | 3 equivalents | nih.govacs.org |

| TfOH | 5 equivalents | nih.govacs.org |

| Residence Time | Seconds to minutes | nih.gov |

Gram-Scale Synthesis Considerations

The ability to produce this compound on a gram scale is essential for its practical use in synthetic chemistry. Research has demonstrated the feasibility of synthesizing a range of both symmetrical and unsymmetrical diaryliodonium triflates in substantial quantities.

One established method for the gram-scale synthesis of diaryliodonium triflates involves the reaction of an appropriate iodoarene with an arene in the presence of an oxidant and a triflic acid source. Specifically, for symmetrical diaryliodonium triflates like this compound, the protocol can be adapted from the synthesis of similar compounds. For instance, a flow synthesis approach has been successfully employed for the gram-scale production of various diaryliodonium triflates with residence times as short as two seconds. This method offers excellent yields for a diverse set of these salts. In a typical batch synthesis on a 5 to 10 mmol scale, the corresponding diaryliodonium triflate can be produced in fair to excellent yields. For bis(2,5-dimethylphenyl)iodonium trifluoromethanesulfonate (B1224126), a gram-scale synthesis (5 mmol scale) has been reported, affording the product as brown solids after purification by recrystallization from diethyl ether.

| Parameter | Value |

| Scale | 5 mmol |

| Yield | 46% |

| Melting Point | 168–169 °C |

| Purification | Recrystallization (diethyl ether) |

This interactive data table provides a summary of the gram-scale synthesis of this compound.

Green Chemistry Perspectives in Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of diaryliodonium salt synthesis, this translates to developing methods that are atom-economical, use less hazardous reagents and solvents, and are scalable.

One significant advancement is the development of one-pot synthesis protocols. These methods circumvent the need for isolating intermediates, thereby reducing waste and improving efficiency. For example, a one-pot synthesis of diaryliodonium triflates from iodoarenes has been developed using the sustainable solvent ethyl acetate. This approach not only provides access to various diaryliodonium salts but has also been successfully scaled up to over 45 mmol with impressively low E-factors, a key metric in green chemistry that measures the amount of waste generated per unit of product. rsc.orgnih.gov

Furthermore, electrochemical methods offer a promising green alternative to traditional chemical oxidants. The anodic oxidation of iodoarenes and arene/iodo-biaryl mixtures in a simple undivided electrolysis cell has been shown to produce diaryliodonium salts in very good to excellent yields. This process is atom-efficient, avoids the use of chemical oxidants, and generates no chemical waste. The scalability of this electrochemical synthesis has been demonstrated on a 10 mmol scale, yielding over four grams of a diaryliodonium salt in under three hours. researchgate.net The use of recyclable solvent mixtures in these electrochemical syntheses further enhances their green credentials. researchgate.net

Another approach aligns with green chemistry principles by utilizing visible light photoredox catalysis. This method allows for the synthesis of β-keto sulfones from diaryliodonium salts under mild conditions, representing a sustainable approach. diva-portal.org While not a direct synthesis of the iodonium (B1229267) salt itself, it showcases the application of green chemistry principles in reactions involving these compounds.

Characterization Methodologies for Synthetic Purity and Structure Elucidation

The unambiguous identification and confirmation of the structure and purity of synthesized this compound rely on a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization (NMR, HRMS)

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for the characterization of this compound.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. A reported ¹H NMR spectrum for a similar compound, (2,6-Dimethylphenyl)(phenyl)iodonium triflate, in CDCl₃ showed the methyl protons as a singlet at 2.69 ppm and the aromatic protons in the range of 7.30-7.73 ppm. researchgate.net For this compound, one would anticipate a simplified aromatic region due to the symmetry of the molecule.

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for this compound would show characteristic signals for the methyl carbons, the substituted and unsubstituted aromatic carbons, and the carbon atom of the triflate counterion, which typically appears as a quartet due to coupling with the fluorine atoms. For the related (2,6-Dimethylphenyl)(phenyl)iodonium triflate, the methyl carbon signal appeared at 27.5 ppm, and the aromatic carbons were observed between 111.7 and 142.9 ppm in CDCl₃. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of the cation of the iodonium salt, which allows for the confirmation of its elemental composition. In the analysis of diaryliodonium salts, the HRMS spectrum typically shows the mass-to-charge ratio (m/z) of the diaryliodonium cation, [Ar₂I]⁺. The detection of the di(2,5-dimethylphenyl)iodonium cation has been reported in the HRMS analysis of an aryl exchange reaction, confirming its formation and stability under the experimental conditions.

| Technique | Observed Data/Confirmation |

| ¹H NMR | Provides information on proton environments. |

| ¹³C NMR | Confirms the carbon framework of the molecule. |

| HRMS | Detection of the di(2,5-dimethylphenyl)iodonium cation confirms its formation. |

This interactive data table summarizes the spectroscopic methods used to characterize this compound.

Crystallographic Analysis for Solid-State Structure

The process of obtaining a crystal structure involves growing a single crystal of suitable quality, which can often be a challenging and rate-limiting step. Once a suitable crystal is obtained, it is subjected to X-ray diffraction, and the resulting diffraction pattern is used to solve and refine the crystal structure. The final output is a detailed model of the molecule in the solid state, including the precise coordinates of each atom.

Mechanistic Investigations of Bis 2,5 Dimethylphenyl Iodonium Triflate Reactivity

Fundamental Reaction Pathways of Diaryliodonium Salts

Diaryliodonium salts are capable of participating in several distinct reaction mechanisms, largely governed by the nature of the substrate, the nucleophile, and the reaction conditions. beilstein-journals.orgresearchgate.net These pathways include electrophilic arylation, radical transformations, and ligand coupling processes.

The most common role of diaryliodonium salts is as electrophilic arylating agents in metal-free conditions. tcichemicals.com This pathway generally proceeds via a two-step mechanism:

Ligand Exchange: The reaction is initiated by the displacement of the salt's counter-anion (e.g., triflate) by a nucleophile (Nu⁻). This forms a neutral, T-shaped hypervalent iodine intermediate, an arylnuclophile-λ³-iodane. tcichemicals.comdiva-portal.org

Reductive Coupling/Elimination: This intermediate undergoes a pseudo-reductive elimination, where the nucleophile and one of the aryl ligands couple to form a new aryl-nucleophile bond. tcichemicals.com Concurrently, the iodine center is reduced from iodine(III) to iodine(I), releasing a molecule of aryl iodide as a byproduct. tcichemicals.com

In symmetrical salts like bis(2,5-dimethylphenyl)iodonium triflate, the transfer of either aryl group leads to the same product. However, in unsymmetrical salts, the competition between the two different aryl groups is dictated by electronic and steric factors. tcichemicals.com

Diaryliodonium salts can also serve as precursors for aryl radicals, enabling transformations not accessible through polar mechanisms. diva-portal.org These radical pathways can be initiated under various conditions:

Photocatalysis: In the presence of a suitable photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes like Eosin Y) and visible light, a single-electron transfer (SET) can occur from the excited photocatalyst to the diaryliodonium salt. mdpi.comresearchgate.net This process cleaves the aryl-iodine bond to generate an aryl radical and an aryl iodide. mdpi.com

Electron-Donor-Acceptor (EDA) Complexes: Diaryliodonium salts can form EDA complexes with electron-rich species. Photoexcitation of these complexes can induce an SET to generate the desired aryl radical. researchgate.net

Thermal or Base-Induced Decomposition: In some cases, radical pathways can be initiated thermally or through the action of a strong base, although these methods are less common. researchgate.net

These generated aryl radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including additions to alkenes and alkynes, and cyclization cascades. researchgate.net

Ligand coupling is the key bond-forming step in the polar arylation pathway and warrants specific focus. diva-portal.org After the initial ligand exchange forms the nucleophile-bearing iodine(III) intermediate, the geometry of this species is critical. The molecule typically adopts a T-shaped structure where two ligands are in apical positions and one is in an equatorial position. diva-portal.org

Role of the Triflate Counterion in Reaction Kinetics and Selectivity

The counteranion in diaryliodonium salts is not merely a spectator; it plays a critical role in modifying the physical properties, stability, and reactivity of the reagent, thereby influencing both reaction kinetics and selectivity. researchgate.netnih.gov The trifluoromethanesulfonate (B1224126) (triflate, OTf⁻) anion is particularly common due to the high reactivity it often imparts. nih.gov

The influence of the counteranion can be dramatic. In studies comparing various diaryliodonium salts, the choice of anion—be it triflate, tetrafluoroborate (B81430), tosylate, or halide—has been shown to significantly affect reaction outcomes. nih.govmdpi.com For instance, in certain palladium-catalyzed C–H arylations of indoles, diaryliodonium tetrafluoroborates were found to be more efficient than their triflate or tosylate counterparts, a phenomenon attributed to the weakly coordinating nature of the BF₄⁻ anion with the palladium center. mdpi.com

However, the triflate anion's unique properties make it ideal for specific transformations. In the metal-free arylation of diorganochalcogen compounds (sulfides, selenides, and tellurides), diaryliodonium triflates successfully transferred an aryl group upon heating, whereas salts with other counterions failed to yield the desired product. organic-chemistry.org This highlights the specific role the triflate anion plays in enabling certain reaction pathways, likely through its influence on the solubility, dissociation, and electrophilicity of the iodonium (B1229267) cation.

The effect of the counterion is also evident in its ability to trigger reactions. In some systems, the counteranion can act as an internal base or nucleophile. While this is most pronounced with anions like fluoride, the non-coordinating yet highly electron-withdrawing nature of the triflate group enhances the electrophilicity of the iodine(III) center, which can accelerate the rate-determining step in many arylation reactions. nih.govrsc.org Systematic studies have demonstrated that yields can vary from 0% to over 70% simply by changing the counteranion, underscoring its importance in reaction optimization. acs.org

Table 1: Comparative Effect of Counterions on Arylation Yield in a Model Reaction This table is illustrative, based on findings that different anions produce a wide range of yields under identical conditions.

| Diaryliodonium Salt Counteranion (X⁻ in Ar₂I⁺X⁻) | Relative Yield (%) | Observed Role/Comment |

|---|---|---|

| Triflate (OTf⁻) | High | Strongly electron-withdrawing, enhances electrophilicity; essential for certain metal-free reactions. nih.govorganic-chemistry.org |

| Tetrafluoroborate (BF₄⁻) | High | Weakly coordinating; often very effective in Pd-catalyzed reactions. mdpi.com |

| Tosylate (OTs⁻) | Moderate | Less effective than OTf⁻ or BF₄⁻ in some catalytic cycles. mdpi.com |

| Fluoride (F⁻) | Variable | Can act as an internal base, triggering specific O-H activation pathways. nih.govrsc.org |

| Acetate (OAc⁻) | Variable | More effective than triflate in specific reactions like borylations, where it may act as a base. researchgate.netnih.gov |

Computational Chemistry Approaches (e.g., DFT) for Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for probing the complex mechanisms of reactions involving diaryliodonium salts. liu.sechemrxiv.org DFT calculations allow researchers to model reaction pathways, evaluate the energies of intermediates and transition states, and ultimately understand the origins of reactivity and selectivity. liu.senih.gov

For diaryliodonium salt reactions, DFT studies have provided critical insights that are difficult to obtain through experimental means alone. diva-portal.org These computational models can explore various potential mechanistic pathways, such as ligand coupling versus a stepwise SₙAr reaction followed by intramolecular aryl transfer. liu.se For example, in the arylation of nitrite, DFT calculations suggested that the reaction proceeds via an I-O coordinated intermediate, which then undergoes a diva-portal.orgdiva-portal.org rearrangement through a four-membered transition state. diva-portal.org

DFT has also been used to rationalize observed selectivity. In a chemoselectivity study on the arylation of different nucleophiles with unsymmetrical diaryliodonium salts, DFT calculations were performed to elucidate the origins of the observed selectivities. nih.gov Similarly, when the arylation of carbonyl compounds with chiral diaryliodonium salts yielded racemic products, DFT calculations revealed a low-energy transition state between intermediates, explaining the lack of stereoselectivity. diva-portal.org These findings are crucial for the rational design of more selective reagents. nih.gov

Furthermore, computational methods have been used to investigate the formation of byproducts. In the O-arylation of hydroxides with electron-rich diaryliodonium salts, DFT was employed to propose a novel mechanism for the formation of aryne intermediates, which are often responsible for side reactions. diva-portal.org By understanding the energetic barriers to different pathways, reaction conditions can be tailored to favor the desired product.

Table 2: Application of DFT in Mechanistic Studies of Diaryliodonium Salts

| Area of Investigation | Computational Finding (via DFT) | Significance |

|---|---|---|

| Reaction Pathway | Identified key intermediates and transition states (e.g., I-O coordination, four-membered transition states). diva-portal.org | Distinguishes between competing mechanisms like ligand coupling and SₙAr. liu.se |

| Product Selectivity | Calculated energy differences between pathways leading to different regioisomers. nih.gov | Explains observed chemoselectivity and ortho-effects. diva-portal.org |

| Stereoselectivity | Revealed low-energy transition states for racemization. diva-portal.org | Explains the failure to achieve enantioselectivity in certain reactions. diva-portal.org |

| Byproduct Formation | Modeled pathways for aryne formation from electron-rich salts. diva-portal.org | Helps in designing conditions to suppress unwanted side reactions. diva-portal.org |

In Situ Spectroscopic Monitoring and Aryl Exchange Studies

To gain a complete mechanistic picture, it is essential to observe the species present in the reaction vessel in real-time. In situ spectroscopic monitoring provides this capability, allowing for the identification of transient intermediates and a deeper understanding of reaction kinetics. For diaryliodonium triflates, NMR spectroscopy is a particularly powerful tool. The triflate counterion contains fluorine atoms, making ¹⁹F NMR an excellent probe for monitoring reaction progress. tue.nlbeilstein-journals.org The ¹⁹F NMR signal of the triflate anion at approximately -78 ppm can be tracked to follow the consumption of the starting material. tue.nl This technique is highly effective as the large chemical shift range of ¹⁹F NMR minimizes signal overlap, allowing for clear quantification even in complex mixtures. magritek.com

Monitoring these processes provides crucial data for mechanistic proposals. For instance, ¹H NMR spectroscopy has been used to determine the resting state of the palladium catalyst and the iodonium reagent in C-H arylation reactions, showing that the catalyst and reagent can form a monomeric species during the catalytic cycle. liu.se The combination of kinetic data from in situ monitoring with aryl exchange studies provides a comprehensive view of the dynamic processes occurring in solution, which is fundamental to controlling the outcome of arylations with diaryliodonium reagents.

Applications of Bis 2,5 Dimethylphenyl Iodonium Triflate in Advanced Organic Synthesis

Metal-Catalyzed Arylation Reactions

Transition-metal catalysis provides a powerful platform for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic chemistry. In this context, diaryliodonium salts such as bis(2,5-dimethylphenyl)iodonium triflate serve as effective arylating agents. The use of palladium and copper catalysts, in particular, has been instrumental in expanding the scope and efficiency of these reactions.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. Diaryliodonium salts are highly effective coupling partners in these transformations due to their high reactivity, which often allows for milder reaction conditions compared to traditional aryl halides. The palladium catalytic cycle typically involves oxidative addition of the iodonium (B1229267) salt to a Pd(0) species, followed by subsequent steps to form the desired bond. In some cases, high-valent palladium species, such as Pd(IV), are invoked to explain the observed reactivity and product formation. nih.gov

The construction of C-C bonds via palladium-catalyzed cross-coupling reactions is a key strategy for assembling the carbon skeletons of organic molecules. This compound can serve as an effective source of the 2,5-dimethylphenyl group for coupling with various carbon-based nucleophiles. These reactions often proceed with high efficiency and functional group tolerance.

A notable application of palladium catalysis with arylating agents is the difunctionalization of alkenes. nih.gov This process allows for the introduction of two new functional groups across a double bond, significantly increasing molecular complexity in a single step. While historically challenging due to competing side reactions like β-hydride elimination, the use of strong oxidants with palladium catalysts can generate high-valent Pd(IV) intermediates that readily undergo reductive elimination to form the desired C-C or C-X bonds. nih.gov For instance, the coupling of an alkene with an organopalladium intermediate and a subsequent reaction with a carbon nucleophile in the presence of an oxidant exemplifies this powerful strategy.

The table below summarizes representative conditions for palladium-catalyzed C-C bond formation.

| Catalyst System | Nucleophilic Partner | Reaction Type | Key Features |

| Pd(dba)₂ / Ligand | Alkenes | Oxidative Difunctionalization | Forms C-C and C-X bonds across a double bond via a high-valent Pd(IV) intermediate. nih.gov |

| Pd(OAc)₂ / CM-Phos | Phosphine Oxides | C-P Bond Formation | Effective for creating aryl-phosphorus bonds, an important linkage in materials and medicinal chemistry. nih.gov |

| Pd(dba)₂ / t-Bu-DPEphos | Pinacolborane | Borylation | Synthesizes arylboronates, which are versatile intermediates for subsequent Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org |

This table is a representative summary of palladium-catalyzed reactions involving arylating agents and various nucleophiles.

The introduction of an aryl group onto a nitrogen atom within a heterocyclic ring system is a critical transformation for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed N-arylation reactions using diaryliodonium salts provide an efficient route to a wide array of N-aryl heterocycles.

Research has demonstrated the utility of palladium-catalyzed domino reactions, which combine an intermolecular amination with an intramolecular direct arylation to construct fused N-heterocycles like indoles and carbazoles. organic-chemistry.org Although this specific study used dihaloarenes, the principle extends to the use of diaryliodonium salts as arylating agents in related transformations. These processes are valued for their ability to build complex heterocyclic systems from simple precursors in a single pot, enhancing synthetic efficiency. organic-chemistry.org The choice of ligand is often crucial for achieving high yields and selectivity in these reactions.

The table below details examples of palladium-catalyzed N-arylation of various heterocycles.

| Heterocycle | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Indole | Pd(OAc)₂ / PCy₃ | NaOtBu | Toluene | 110 | High |

| Carbazole Precursor | Pd(OAc)₂ / PCy₃ | NaOtBu | Toluene | 110 | High |

| Anilines | Pd Catalyst | Base | Solvent | Varies | Good to Excellent |

This table illustrates typical conditions for the N-arylation of heterocycles using palladium catalysis, based on domino strategies. organic-chemistry.org

Copper catalysis offers a cost-effective and powerful alternative to palladium for arylation reactions. Copper-catalyzed processes, often referred to as Ullmann-type couplings, have a long history in organic synthesis and have seen a modern resurgence with the development of new ligands and reaction conditions. Diaryliodonium salts are excellent arylating agents in these transformations.

Copper(II) triflate has been shown to be an effective catalyst for the direct arylation of electron-rich arenes with diaryliodonium salts to produce biphenyls. researchgate.net This reaction is thought to proceed through a mechanism where the copper catalyst facilitates the generation of an aryl carbocation from the diaryliodonium salt. researchgate.net Furthermore, copper catalysts are employed in the synthesis of complex molecules through arylative rearrangements and the arylation of alkenes. researchgate.net

Copper catalysis is also highly effective for forming carbon-sulfur (C-S) bonds. For example, dibenziodolium triflates react with potassium thioacetate (B1230152) in the presence of copper(II) chloride to yield dibenzothiophenes. researchgate.net This transformation proceeds via a double S-arylation mechanism and is tolerant of various functional groups. researchgate.net

The table below summarizes key findings in copper-catalyzed arylation using diaryliodonium salts.

| Reaction Type | Catalyst | Sulfur/Nitrogen Source | Key Outcome |

| Double S-Arylation | CuCl₂ | Potassium Thioacetate | Facile synthesis of unsymmetrical dibenzothiophenes. researchgate.net |

| N-Arylation | CuSO₄·5H₂O | Primary & Secondary Amines | Efficient C-N bond formation in water. nih.gov |

| Domino Arylation/Rearrangement | Copper Catalyst | N-arylhydroxylamines | Synthesis of axially chiral biaryls. nih.gov |

| Direct Arylation | Cu(OTf)₂ | Electron-rich arenes | Synthesis of biphenyls. researchgate.net |

This table presents a summary of various copper-catalyzed arylation reactions using diaryliodonium salts as the aryl source.

Palladium-Catalyzed C-C and C-N Bond Formation

Metal-Free Arylation Strategies

While metal catalysis is a dominant paradigm in cross-coupling chemistry, the development of metal-free arylation methods is of significant interest to avoid potential issues with metal contamination in the final products, particularly in pharmaceutical synthesis. Diaryliodonium salts, including this compound, are well-suited for these applications as they can transfer an aryl group to a nucleophile without the need for a transition metal catalyst, often under mild conditions.

The inherent electrophilicity of the iodine(III) center in diaryliodonium salts allows for the direct transfer of one of the aryl groups to a wide range of nucleophiles. The chemoselectivity of this transfer can be influenced by the electronic and steric properties of the aryl groups attached to the iodine atom. In the case of unsymmetrical diaryliodonium salts, the more electron-deficient or less sterically hindered aryl group is typically transferred.

Metal-free arylations using diaryliodonium salts have been successfully applied to C-, N-, O-, and S-centered nucleophiles. These reactions proceed through a nucleophilic attack on the iodine atom, followed by reductive elimination of the product and an iodoarene byproduct. The triflate counterion is a poor nucleophile, which prevents it from interfering with the desired reaction pathway.

The versatility of this approach allows for the arylation of a diverse set of substrates, including carbanions, amines, phenols, and thiols, providing a powerful tool for the late-stage functionalization of complex molecules. The reactions are often characterized by their operational simplicity and broad functional group compatibility.

The table below provides an overview of the types of nucleophiles that can be arylated in a metal-free manner using diaryliodonium salts.

| Nucleophile Center | Example Substrate Class | Product Class | Key Advantage |

| Carbon (C) | Malonates, β-ketoesters | α-Aryl carbonyls | Avoids transition metal catalysts. |

| Nitrogen (N) | Amines, amides, heterocycles | N-Aryl compounds | Mild conditions, high functional group tolerance. organic-chemistry.org |

| Oxygen (O) | Alcohols, phenols | Diaryl ethers, alkyl aryl ethers | Broad substrate scope. |

| Sulfur (S) | Thiols, thiophenols | Diaryl sulfides, alkyl aryl sulfides | High efficiency for C-S bond formation. |

This table illustrates the broad applicability of metal-free arylation of various nucleophiles using diaryliodonium salts.

Regioselective Functionalization of Organic Substrates

Diaryliodonium salts, including this compound, are powerful reagents for the regioselective arylation of a wide variety of organic substrates. The ability to control the site of C-H functionalization is a significant challenge in synthesis, and these reagents provide valuable tools for achieving high selectivity. rsc.org

Research has demonstrated the successful palladium-catalyzed C-3 arylation of thiophenes using diaryliodonium salts. mdpi.com Similarly, the C-2 arylation of N-protected indoles and the C-3 arylation of 2-pyridinone derivatives have been achieved with high regioselectivity. mdpi.com In the case of pyrazolones, reaction conditions can be controlled to selectively arylate three of the four possible positions, showcasing the high degree of control possible with these reagents. rsc.org

The choice of metal catalyst, base, and solvent system is crucial in directing the arylation to the desired position. For instance, copper-catalyzed reactions have been used for the C-6 arylation of indoles bearing a specific directing group, preventing reaction at the more common C-2 and C-7 positions. mdpi.com In metal-free arylations of 2-naphthols, the reaction proceeds selectively at the C-1 position. beilstein-journals.org

A study focused on the chemoselectivity of unsymmetrical diaryliodonium salts investigated the transfer of different aryl groups. In this context, the reaction involving the di(2,5-dimethylphenyl)iodonium cation was explicitly studied, confirming its participation in these selective transformations. nih.gov The triflate anion is often employed in these reactions due to its nature as a weakly coordinating anion, which can enhance the efficiency of the catalyst. mdpi.com

Table 1: Examples of Regioselective Arylation using Diaryliodonium Salts

| Substrate | Arylating Agent Type | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| N-Protected Indole | Diphenyliodonium Triflate | Pd(OAc)₂ / Ag₂CO₃ | C-2 Arylated Indole | mdpi.com |

| Thiophene | Diphenyliodonium Tetrafluoroborate (B81430) | Pd/C / K₂CO₃ | C-3 Arylated Thiophene | mdpi.com |

| Pyrazolone | Diphenyliodonium Triflate | Base dependent | Site-selective C- or N-arylation | rsc.org |

| 2-Naphthol | Diphenyliodonium Triflate | Na₂CO₃ (metal-free) | 1-Aryl-2-naphthol | beilstein-journals.org |

| Indole (with directing group) | Diaryliodonium Triflate | CuO (ligandless) | C-6 Arylated Indole | mdpi.com |

Role as a Photoinitiator in Polymer Chemistry

Diaryliodonium salts are well-established as efficient cationic photoinitiators, also known as photo-acid generators (PAGs). nih.gov Upon exposure to ultraviolet (UV) radiation, these compounds undergo photolysis to generate strong acids, which can initiate cationic polymerization of various monomers, such as epoxides and vinyl ethers. nih.gov While specific studies on this compound are not prevalent in this context, its structural class is a cornerstone of cationic photopolymerization. The absorption spectrum of the iodonium salt can be tuned by the substituents on the aryl rings, and the nature of the counter-ion, such as triflate (CF₃SO₃⁻), determines the strength of the photogenerated acid. nih.gov

Mechanisms of Cationic Polymerization Initiation

The initiation mechanism for cationic polymerization by diaryliodonium salts involves several steps. nih.gov

UV Absorption and Excitation: The diaryliodonium salt absorbs a photon of UV light, promoting the molecule to an excited electronic state.

Bond Cleavage: In the excited state, the molecule undergoes cleavage. This can be a homolytic cleavage, producing radical species, or a heterolytic cleavage, forming cationic species. nih.gov

Acid Generation: The reactive species generated in the previous step interact with the solvent or monomer molecules (which act as hydrogen donors) to produce a strong Brønsted acid (H⁺) or a Lewis acid. The triflate anion, being the conjugate base of the very strong triflic acid, is an excellent leaving group and facilitates the formation of a potent initiating acid. nih.gov

Polymerization Initiation: The generated acid protonates a monomer unit (e.g., an epoxide ring), creating a carbocationic active center. This active center then attacks another monomer, initiating the chain-growth polymerization process. nih.gov

This process continues even after the light source is removed, a phenomenon known as "dark cure," as the active acid can continue to diffuse and initiate polymerization.

Applications in UV-Curable Coatings and Resins

The ability of diaryliodonium salts to initiate rapid polymerization upon UV exposure makes them highly valuable in the formulation of UV-curable coatings, adhesives, inks, and resins. These systems are environmentally friendly due to the absence of volatile organic compounds (VOCs). The rapid curing process allows for high production speeds. nih.gov Cationic systems initiated by iodonium salts are particularly noted for their excellent adhesion, low shrinkage, and high chemical resistance, making them suitable for demanding applications on substrates like metal and glass.

Generation of Reactive Intermediates

Diaryliodonium salts can serve as precursors for highly reactive intermediates, most notably arynes. This transformation typically occurs under basic conditions, where deprotonation ortho to the iodine atom, followed by elimination of an aryl iodide molecule, generates the aryne. diva-portal.orgresearchgate.net

Precursor for Arynes and Benzdiyne Equivalents in Cycloaddition Reactions

The generation of arynes from diaryliodonium salts provides a mild and accessible route to these valuable intermediates for use in cycloaddition reactions. researchgate.netbeilstein-journals.org Researchers have shown that simple diaryliodonium salts, under the influence of a base, can generate benzynes that are subsequently trapped in situ by a diene, such as furan (B31954) or a substituted pyrrole, in a [4+2] Diels-Alder cycloaddition. beilstein-journals.org This method avoids the harsher conditions required by other aryne generation protocols.

The use of this compound would be expected to generate 3,6-dimethylbenzyne. This substituted aryne can then participate in cycloadditions to create complex, polycyclic aromatic compounds that would be difficult to access through other synthetic routes.

Table 2: Aryne Generation and Cycloaddition

| Aryne Precursor Type | Base | Aryne Trapping Agent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| Diaryliodonium Salt | Strong Base | Furan | [4+2] Cycloaddition | Bridged Bicyclic Adduct | beilstein-journals.org |

| Diaryliodonium Salt | Strong Base | N-Arylpyrrole | [4+2] Cycloaddition | Bridged-Ring Amine | beilstein-journals.org |

| o-(trimethylsilyl)aryl triflate | Fluoride Source | Conjugated Enyne | [4+2] Cycloaddition | Condensed Polycyclic Aromatic |

Application in Complex Molecule Synthesis and Late-Stage Functionalization

The introduction of aryl groups into complex molecules, particularly at a late stage of the synthesis, is a powerful strategy in drug discovery and materials science. nih.govnih.govmdpi.com Diaryliodonium salts, including triflates, are exceptionally well-suited for this purpose. mdpi.commdpi.comresearchgate.net They can be used under metal-catalyzed or metal-free conditions to arylate sensitive heterocyclic scaffolds with high functional group tolerance. mdpi.commdpi.com

The ability to perform these arylations under mild conditions allows for the diversification of complex drug candidates or natural products without requiring a complete re-synthesis. mdpi.com For example, valuable N-arylated quinolinones and C-3 arylated imidazo[1,2-a]pyridines, which are important pharmacophores, have been synthesized using diaryliodonium salts. nih.govmdpi.com The chemoselectivity of unsymmetrical diaryliodonium salts allows for the selective transfer of one aryl group over another, which is critical when installing expensive or complex aryl fragments. nih.govtezu.ernet.in this compound provides a means to introduce the 2,5-dimethylphenyl group, a structural motif present in various functional molecules.

Comparative Analysis and Structure Reactivity Relationships with Other Diaryliodonium Salts

Electronic and Steric Effects of Aryl Substituents on Reactivity

In the arylation of nucleophiles using diaryliodonium salts under metal-free conditions, the reaction typically proceeds through the formation of a T-shaped λ³-iodane intermediate. pdx.edunih.gov The distribution of products is governed by a delicate balance of electronic and steric factors, which dictate which of the two aryl groups is transferred to the nucleophile. diva-portal.orgpdx.edu

Electronic Effects: The chemoselectivity of aryl transfer is often controlled by the electronic properties of the substituents on the aromatic rings. ncl.ac.uk In unsymmetrical diaryliodonium salts, the aryl group that is more electron-deficient is generally transferred preferentially. ncl.ac.ukbeilstein-journals.org This is because the more electron-deficient ring can better stabilize the partial negative charge that develops in the ligand-coupling transition state. diva-portal.orgnih.gov Consequently, aryl groups bearing electron-withdrawing groups (EWGs) are typically transferred over those with electron-donating groups (EDGs). The 2,5-dimethylphenyl group contains two methyl substituents, which are electron-donating, making the ring electron-rich.

Steric Effects: Steric hindrance, particularly from substituents at the ortho positions of the aryl ring, plays a critical, and sometimes dominant, role in determining reactivity and selectivity. pdx.edu This phenomenon, often termed the "ortho-effect," can override electronic preferences. diva-portal.orgncl.ac.uk Aryl groups with bulky ortho-substituents are often transferred selectively. blucher.com.br It is proposed that to minimize steric strain with the iodine's lone pairs, the more sterically hindered aryl group preferentially occupies the equatorial position in the trigonal bipyramidal intermediate, placing it in proximity to the nucleophile for reductive elimination. diva-portal.orgncl.ac.uk In Bis(2,5-dimethylphenyl)iodonium triflate, each aryl ring possesses a methyl group at an ortho position (position 2), imparting significant steric bulk around the iodine center.

The interplay of these effects is summarized in the table below, outlining general selectivity trends in metal-free arylations.

| Factor | Substituent Type | Influence on Aryl Group | General Outcome |

| Electronic | Electron-Withdrawing (e.g., -NO₂, -CN, -CF₃) | Makes aryl group electron-deficient | Favors transfer of this group beilstein-journals.org |

| Electronic | Electron-Donating (e.g., -CH₃, -OCH₃) | Makes aryl group electron-rich | Disfavors transfer of this group ncl.ac.uk |

| Steric | Ortho-substituent (e.g., -CH₃, -Cl) | Increases steric bulk | Favors transfer of the hindered group ("ortho-effect") diva-portal.org |

| Steric | Meta or Para-substituent | Less steric influence on transfer selectivity | Electronic effects are more dominant beilstein-journals.org |

Chemoselectivity and Regioselectivity in Unsymmetrical Diaryliodonium Salts

The primary challenge when using unsymmetrical diaryliodonium salts (Ar¹-I⁺-Ar²) is controlling the chemoselective transfer of one specific aryl group to the nucleophile. pdx.edunih.gov This selectivity is crucial for avoiding waste and for applications where one aryl group is significantly more valuable or complex than the other. nih.gov To achieve high selectivity, one aryl group is often designed as a non-transferable "dummy" or "auxiliary" ligand. researchgate.netnih.gov

The selection of an effective dummy group relies on exploiting the electronic and steric principles discussed previously. researchgate.net

Electronic Control: Pairing an electron-rich aryl group (like 2,5-dimethylphenyl) with a highly electron-deficient aryl group would typically result in the selective transfer of the electron-deficient group. pdx.edu

Steric Control: A sterically bulky group, such as mesityl (2,4,6-trimethylphenyl) or trimethoxyphenyl (TMP), often serves as an excellent dummy ligand, remaining on the iodine while the less hindered aryl group is transferred. researchgate.net

The 2,5-dimethylphenyl group in an unsymmetrical salt presents a compelling case where both effects are in play. Its electron-rich nature would generally make it a poor leaving group. Concurrently, its ortho-methyl group provides steric hindrance that, due to the "ortho-effect," could favor its transfer. The ultimate outcome is highly dependent on the properties of the competing aryl group and the nucleophile involved. diva-portal.org In many scenarios, particularly with less-hindered competing aryl groups, the steric bulk of groups like 2,5-dimethylphenyl can make them effective dummy ligands. researchgate.net

Advantages of this compound over other Iodonium (B1229267) Salts

Diaryliodonium salts are generally crystalline solids that are stable to air and moisture, offering significant handling advantages over many sensitive organometallic arylating reagents. diva-portal.orgbeilstein-journals.org The stability of this compound is further enhanced by its counter-ion. The trifluoromethanesulfonate (B1224126) (triflate, OTf⁻) anion is weakly coordinating, which contributes to the salt's high thermal stability and solid-state nature. nih.govresearchgate.net The compound has a reported melting point of 168–169 °C, underscoring its nature as a stable, handleable solid at room temperature. acs.org

The distinct substitution pattern of the 2,5-dimethylphenyl group imparts specific reactivity. The presence of the ortho-methyl group can be leveraged to achieve selective arylations that might be difficult with less substituted iodonium salts. Due to the "ortho-effect," the sterically demanding 2,5-dimethylphenyl group can be preferentially transferred in certain metal-free reactions. diva-portal.orgncl.ac.uk This is advantageous when the introduction of this specific bulky moiety is the synthetic goal. Furthermore, in the context of unsymmetrical salts, the 2,5-dimethylphenyl group can act as an effective auxiliary to direct the selective transfer of another, more valuable arylating group. researchgate.net

Limitations and Challenges in Specific Synthetic Contexts

The very properties that confer advantages to this compound can also present limitations.

Steric Hindrance: The significant steric bulk of the two 2,5-dimethylphenyl groups can be a disadvantage. It may retard or completely inhibit reactions with sterically demanding nucleophiles, leading to low yields or requiring harsh reaction conditions. nih.gov

Reduced Reactivity: Compared to less substituted or electron-deficient diaryliodonium salts, this compound may exhibit lower reactivity. For instance, studies on similarly hindered salts, such as those containing mesityl groups, have shown them to be largely unreactive in certain contexts, like when heated in DMSO, a common polar aprotic solvent. worktribe.com This suggests that this compound might be stable to the point of being unreactive under specific conditions where other iodonium salts would react.

Synthetic Challenges: The synthesis of symmetrical, sterically hindered diaryliodonium salts can be challenging. One-pot procedures starting from the corresponding arene can sometimes lead to mixtures of regioisomers and may provide lower yields compared to the synthesis of less substituted salts. thieme-connect.de

Advanced Research Directions and Future Perspectives for Bis 2,5 Dimethylphenyl Iodonium Triflate

Development of Novel Synthetic Applications in Emerging Fields

The application of diaryliodonium salts has expanded significantly into emerging fields of synthesis, driven by their ability to act as efficient electrophilic aryl sources under mild, often metal-free conditions. nih.govbeilstein-journals.org Bis(2,5-dimethylphenyl)iodonium triflate is poised to play a role in these advanced applications, particularly where the specific steric and electronic properties of the 2,5-dimethylphenyl moiety can be leveraged.

One of the most promising areas is in photoredox catalysis . Here, visible light can induce the single-electron transfer (SET) reduction of a diaryliodonium salt, generating a highly reactive aryl radical. nih.gov This process enables a wide range of transformations that are otherwise difficult to achieve. For instance, the photoredox-catalyzed arylation of isonitriles with diaryliodonium salts has been developed to produce benzamides under mild conditions. nsf.gov While this specific study did not use this compound, the underlying mechanism is broadly applicable. The generation of the 2,5-dimethylphenyl radical from this reagent could be applied to the arylation of various substrates, including heterocycles and complex natural products. nih.gov

Another key emerging application is in late-stage functionalization (LSF) of complex molecules, a critical strategy in drug discovery. bohrium.commdpi.comnih.gov LSF allows for the modification of intricate molecular scaffolds at a late point in a synthetic sequence, rapidly generating analogues for structure-activity relationship studies. nih.gov Diaryliodonium salts are excellent reagents for metal-free C-H and N-H arylation of heteroarenes, which are common cores in pharmaceuticals. bohrium.commdpi.comnih.gov The use of a sterically hindered reagent like this compound can offer unique selectivity in these complex environments, potentially directing arylation to less accessible positions. This approach provides a powerful tool for creating libraries of valuable compounds for medicinal chemistry. bohrium.com

Integration into Automated Synthesis Platforms and Continuous Flow Processes

The shift towards automated synthesis and continuous flow chemistry is transforming chemical manufacturing, offering improved safety, scalability, and consistency. The integration of hypervalent iodine reagents into these platforms is an active area of research.

Continuous flow processes are particularly advantageous for the synthesis of diaryliodonium salts themselves, which can involve hazardous reagents and exothermic reactions. A multi-step continuous-flow procedure for generating cyclic diaryliodonium salts has been developed, highlighting the scalability and improved atom economy of flow methods over traditional batch processes. nih.gov More specifically, the synthesis of various diaryliodonium triflates, including this compound, has been successfully demonstrated in a flow system, showcasing the potential for safer and more efficient production.

Beyond synthesis of the reagent, its application in flow reactions is also a key research direction. The defined reaction times and temperatures, rapid mixing, and enhanced safety profile of continuous flow reactors make them ideal for utilizing the high reactivity of diaryliodonium salts. researchgate.net These platforms can be telescoped, where the output of one reactor flows directly into the next, and automated with integrated analytical technologies to accelerate production while maintaining high quality. researchgate.net The stability and defined reactivity of this compound make it a suitable candidate for integration into such automated systems for on-demand synthesis of arylated compounds.

Exploration in Materials Science beyond Polymerization

While diaryliodonium salts are well-known as photoinitiators for cationic polymerization, their application in materials science is expanding into other areas, notably the functionalization of material surfaces. acs.orgrsc.org Covalent surface modification is critical for tuning the properties of materials for various applications. acs.org

Diaryliodonium salts have emerged as stable and effective alternatives to the more common but less stable aryldiazonium salts for the covalent grafting of carbon-based surfaces. acs.org Research has demonstrated an efficient method for the covalent functionalization of carbon nanotubes (CNTs) and graphite, which involves the reduction of the carbon nanomaterial followed by the addition of a diaryliodonium salt. mit.edu This approach allows for the attachment of aryl groups to the material's surface, altering its electronic and physical properties.

Similarly, diaryliodonium salts have been successfully used to initiate hydrosilylation reactions on the surface of silicon nanomaterials, such as silicon nanosheets and nanocrystals. rsc.orgrsc.org This process, which can be initiated by a single-electron transfer from the nanomaterial to the iodonium (B1229267) salt, provides a straightforward method for stabilizing these photoluminescent materials with a variety of functional organic substrates. rsc.orgrsc.org The use of this compound in this context could introduce sterically bulky groups onto material surfaces, potentially creating unique surface architectures and modifying properties like solubility, dispersibility, or interfacial interactions.

Biologically Relevant Arylations and Medicinal Chemistry Applications (excluding clinical trials)

The introduction of aryl groups into biologically active molecules is a cornerstone of medicinal chemistry. Diaryliodonium salts are highly valuable in this regard as they facilitate aryl transfer under mild, metal-free conditions, which is compatible with the sensitive functional groups often found in pharmaceuticals. nih.govbeilstein-journals.org

The arylation of heterocycles is particularly relevant, as these motifs are ubiquitous in drug molecules. mdpi.comresearchgate.net Metal-free methods using diaryliodonium salts for the N-arylation and C-H arylation of heterocycles like indoles, pyridinones, and imidazoles are well-established. bohrium.commdpi.com The specific use of this compound allows for the introduction of the 2,5-dimethylphenyl group, a substituent that can significantly alter a drug candidate's metabolic stability, potency, and selectivity.

A systematic study on the metal-free arylation of phenols, anilines, and malonates highlighted the unique reactivity of sterically hindered iodonium salts. nih.gov In the arylation of diethyl methylmalonate, for example, (2,5-dimethylphenyl)(phenyl)iodonium triflate was used to investigate chemoselectivity. nih.gov Such reactions are crucial for synthesizing complex building blocks for medicinal chemistry. The ability to perform these arylations as a late-stage functionalization on complex drug molecules is a powerful strategy for optimizing lead compounds without resorting to de novo synthesis. nih.govnih.gov The table below shows results from a chemoselectivity study involving the arylation of diethyl methylmalonate with various unsymmetrical diaryliodonium salts, illustrating the influence of the aryl group structure on the reaction outcome. nih.gov

| Diaryliodonium Salt (Ar-I+-Ph OTf-) | Aryl Group (Ar) Transferred (%) | Phenyl Group (Ph) Transferred (%) | Total Yield (%) |

|---|---|---|---|

| (2-MeC6H4)I+Ph | 48 | 52 | 72 |

| (2,5-Me2C6H3)I+Ph | 34 | 66 | 62 |

| (2,6-Me2C6H3)I+Ph | 5 | 95 | 75 |

| (4-MeOC6H4)I+Ph | 81 | 19 | 78 |

Sustainable and Economically Viable Synthesis Strategies

A significant drawback of hypervalent iodine chemistry has been its poor atom economy and reliance on environmentally harmful reagents and solvents. nsf.gov However, recent advancements have focused on developing sustainable and economically viable methods for synthesizing diaryliodonium salts. nsf.govscilit.comnih.gov

Traditional syntheses often involved multiple steps and the use of chlorinated solvents. northeastern.edu Modern approaches have shifted towards one-pot procedures that are not only more efficient but also utilize greener solvents. northeastern.edunih.govrsc.org A key breakthrough has been the development of one-pot syntheses of diaryliodonium triflates in the sustainable solvent ethyl acetate, which significantly reduces the environmental impact. nih.gov These methods can start from iodoarenes or even elemental iodine and are scalable, with some protocols demonstrated at the >45 mmol scale with impressively low E-factors (a measure of waste generated). nih.govresearchgate.net

Electrosynthesis has also emerged as a powerful and green alternative for preparing hypervalent iodine compounds. nih.gov Anodic oxidation of iodoarenes provides an efficient route to diaryliodonium salts without the need for chemical oxidants or strong acids, and can be performed in non-fluorinated media. nih.govacs.org The scalability of these electrochemical methods has been demonstrated on the gram scale. acs.org These sustainable strategies make reagents like this compound more accessible and cost-effective for large-scale applications. nih.gov

| Method | Starting Materials | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Traditional Batch | Aryl Iodide, Arene | Dichloromethane (CH2Cl2) | Established procedure | northeastern.edu |

| Improved One-Pot Batch | Aryl Iodide, Arene | Ethyl Acetate (EtOAc) | Sustainable solvent, high yield, scalable, low E-factor | nih.gov |

| Continuous Flow | Aryl Iodide, Arene | Acetonitrile/DCM | Enhanced safety, scalability, precise control | nih.gov |

| Electrosynthesis | Aryl Iodide, Arene | Acetonitrile/DCM | Avoids chemical oxidants, mild conditions, anion flexibility | acs.org |

Theoretical Modeling and Predictive Reactivity Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the complex reactivity of hypervalent iodine compounds. liu.sechemrxiv.org Theoretical modeling provides fundamental insights into reaction mechanisms, intermediates, and transition states that are often difficult to probe experimentally. liu.se

For diaryliodonium salts, DFT calculations have been used to explore the mechanisms of arylation reactions, comparing pathways such as ligand coupling versus SNAr-type reactions. liu.se These studies help elucidate the factors controlling chemoselectivity in reactions with unsymmetrical diaryliodonium salts. For instance, computational analysis can explain the "anti-ortho effect" observed in the arylation of certain nucleophiles with ortho-substituted diaryliodonium salts, where the sterically hindered aryl group is surprisingly transferred preferentially. nih.gov Such insights are crucial for designing reactions with predictable outcomes.

Recent detailed kinetic and computational analyses have begun to refine the long-held mechanistic assumptions about N-arylation with diaryliodonium salts. chemrxiv.org These studies investigate the kinetic relevance of counterions and "dummy" aryl ligands, and Natural Bond Orbital (NBO) theory offers new perspectives on the role of frontier orbitals on the iodine center during the key ligand coupling step. chemrxiv.org Applying these advanced computational models to this compound can help predict its reactivity with a wide range of nucleophiles, accelerating the development of new synthetic applications and facilitating the rational design of more selective and efficient reagents. nih.govliu.se

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.